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molecular formula C10H13NO2 B183825 2-(2,3-Dimethylphenoxy)acetamide CAS No. 35368-58-2

2-(2,3-Dimethylphenoxy)acetamide

Cat. No. B183825
M. Wt: 179.22 g/mol
InChI Key: LJQBJASXPUGHKJ-UHFFFAOYSA-N
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Patent
US08258151B2

Procedure details

2.1 19.95 g of 2,3-dimethylphenol 6 are dissolved in 250 ml of DMF, 6.4 g of NaH (60% suspension in paraffin oil) are carefully added with cooling, and the mixture is stirred at RT for 45 min. 31.4 g of 2-iodoacetamide 2 are then added, and the reaction mixture is stirred overnight. The mixture is subsequently subjected to conventional work-up, giving 23.8 g (83%) of 2-(2,3-dimethylphenoxy)acetamide 7; MS-EI (M+)=179.
[Compound]
Name
2.1
Quantity
19.95 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
6.4 g
Type
reactant
Reaction Step Two
Quantity
31.4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[OH:9].[H-].[Na+].I[CH2:13][C:14]([NH2:16])=[O:15]>CN(C=O)C>[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[O:9][CH2:13][C:14]([NH2:16])=[O:15] |f:1.2|

Inputs

Step One
Name
2.1
Quantity
19.95 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC=C1C)O
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
6.4 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
31.4 g
Type
reactant
Smiles
ICC(=O)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at RT for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
CC1=C(OCC(=O)N)C=CC=C1C
Measurements
Type Value Analysis
AMOUNT: MASS 23.8 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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